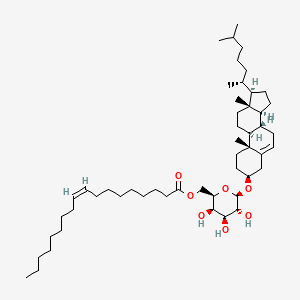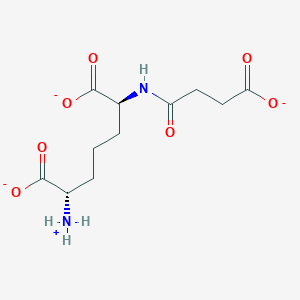
N-hexanoylphytosphingosine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-hexanoylphytosphingosine, such as phytosphingosine derivatives, involves various chemical strategies. For instance, the stereoselective synthesis from D-xylose to produce cytotoxic anhydrophytosphingosine pachastrissamine demonstrates the complexity and precision required in synthesizing such molecules (Du, Liu, & Linhardt, 2006). Similarly, the enzymatic synthesis of ethyl hexanoate by transesterification shows the potential for biotechnological approaches in synthesizing hexanoyl-related compounds (Chowdary & Prapulla, 2003).
Molecular Structure Analysis
The molecular arrangements and structure analyses of sphingolipids provide insight into the arrangement of hydrocarbon chains and polar groups, indicative of how this compound might align within cellular membranes (Dahlén & Pascher, 1972).
Chemical Reactions and Properties
While specific reactions of this compound are not detailed, studies on related sphingolipids and their chemical behavior, such as the multi-step reaction pathways in the decomposition of ionised n-hexanoic acid, provide a foundational understanding of how similar compounds might react under various conditions (Schwarz et al., 1982).
Physical Properties Analysis
The study on molecular arrangements in sphingolipids, such as N-tetracosanoylphytosphingosine, highlights the physical properties like crystal structure, which may parallel those of this compound, considering their structural similarities (Dahlén & Pascher, 1972).
Chemical Properties Analysis
The enzymatic synthesis and study of ethyl hexanoate explore the chemical properties and specificity of reactions involving hexanoic acid derivatives, suggesting possible routes and behaviors for this compound synthesis and interaction within biological systems (Chowdary & Prapulla, 2003).
Applications De Recherche Scientifique
1. Application in Combustion and Emission Characteristics
N-hexanol, a related compound to N-hexanoylphytosphingosine, has been investigated for its use in direct-injection compression-ignition (DICI) engines. Studies have shown that blending n-hexanol with diesel can enhance ignition delay, improve premixed burn mode, and reduce NOx emissions and smoke opacity, offering environmental benefits without significant technical issues (Nour et al., 2021).
2. Use in Magnetic Resonance Imaging
N-hexanoyl chitosan stabilized magnetic nanoparticles (MC-IOPs) have been synthesized and evaluated for potential use in magnetic resonance imaging (MRI). These nanoparticles effectively deliver into RAW cells in vitro, suggesting their potential as MRI enhancing agents in biomedical fields (Bhattarai et al., 2008).
3. Indicator of Oxidative Stress in Rice Storage
N ε-(hexanoyl)lysine (HEL), a derivative, has been explored as a marker of oxidative stress in rice seeds. Its accumulation during storage correlates with decreased germination ability and antioxidant enzyme activities, suggesting its utility as a marker for oxidative stress in rice (Minato et al., 2005).
4. Plant Resistance and Disease Control
Hexanoic acid, another related compound, acts as a natural priming agent in plants, inducing broad-spectrum defenses against pathogens. It activates callose deposition and various plant defense pathways, offering a natural strategy for disease control in agriculture (Aranega-Bou et al., 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
N-Hexanoylphytosphingosine, also known as Caprooyl Phytosphingosine, is a type of phytoceramide . Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid . They are key components of the lipid layer of the skin and play a crucial role in maintaining the integrity of the skin barrier .
Mode of Action
Caprooyl Phytosphingosine works by replenishing and restoring the skin’s surface, creating a smooth, hydrated feel . It helps to replenish the building blocks of ceramides in the skin’s lipid barrier . This action helps to maintain the skin’s barrier function, preventing moisture loss and protecting the skin from environmental damage .
Biochemical Pathways
It is known that ceramides, including phytoceramides, play a central role in sphingolipid metabolism . They are involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
It is known that ceramides are nearly cell-impermeant, and metabolic pathways can suppress intracellular ceramide accumulation to protect cells from ceramide-induced apoptosis and other effects .
Result of Action
The primary result of this compound’s action is the replenishment and restoration of a healthier-looking skin surface, creating a smooth, hydrated feel . By replenishing the building blocks of ceramides in the skin’s lipid barrier, it helps to maintain the skin’s barrier function, preventing moisture loss and protecting the skin from environmental damage .
Propriétés
IUPAC Name |
N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H49NO4/c1-3-5-7-8-9-10-11-12-13-14-15-17-18-22(27)24(29)21(20-26)25-23(28)19-16-6-4-2/h21-22,24,26-27,29H,3-20H2,1-2H3,(H,25,28)/t21-,22+,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAZGMWCIAIMCL-ZDXQCDESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)CCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H49NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
249728-94-7 | |
| Record name | Caprooyl phytosphingosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249728947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CAPROOYL PHYTOSPHINGOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FD4Y5XL2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![disodium;(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1247673.png)
